molecular formula C12H11NO3S B2479027 2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid CAS No. 854357-41-8

2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid

Cat. No.: B2479027
CAS No.: 854357-41-8
M. Wt: 249.28
InChI Key: ABHVAMDKSLWIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid is a chemical compound with the molecular formula C12H11NO3S. It is a member of the oxazole family, which is known for its wide spectrum of biological activities. This compound is characterized by the presence of a benzoic acid moiety linked to a 5-methyl-1,2-oxazole ring through a sulfanyl (thioether) bridge .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid has various applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic drug containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxazole ring and the benzoic acid moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[(5-methyl-1,2-oxazol-3-yl)methylsulfanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-8-6-9(13-16-8)7-17-11-5-3-2-4-10(11)12(14)15/h2-6H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHVAMDKSLWIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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